molecular formula C10H18F2N2O2 B13657473 (2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate

(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B13657473
M. Wt: 236.26 g/mol
InChI Key: RBKSKJDQWDXKGU-UHFFFAOYSA-N
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Description

(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative of high interest in medicinal chemistry and drug discovery. Its stereospecific (2S,4R) configuration, combined with the difluoromethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the amine, makes it a valuable chiral building block for the synthesis of more complex molecules . The incorporation of the difluoromethyl group is a strategic modification that introduces strong electron-withdrawing effects and enhances the metabolic stability of potential drug candidates, helping to optimize their pharmacokinetic properties . In scientific research, this compound serves as a key intermediate in the development of novel therapeutics. One of its primary applications is in the creation of new analgesics, where derivatives have demonstrated significant efficacy in pain models while potentially offering a reduced side-effect profile compared to traditional opioids . Furthermore, its use in peptide synthesis can substantially improve binding affinity to specific receptors. Studies have shown that fluorinated derivatives like this one can enhance hydrophobic interactions and steric complementarity at receptor binding sites, leading to a dramatic increase in binding affinity compared to their non-fluorinated analogs . Preliminary research also indicates potential cytotoxic effects against various cancer cell lines, suggesting possible applications in anticancer agent development . The tert-butyl ester acts as a protective group for the amine functionality, ensuring stability during synthetic processes and allowing for selective deprotection under mild acidic conditions . This product is provided for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-6(13)4-7(14)8(11)12/h6-8H,4-5,13H2,1-3H3

InChI Key

RBKSKJDQWDXKGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(F)F)N

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies and Reaction Conditions

Step Description Typical Reagents/Conditions Notes
Pyrrolidine ring synthesis Cyclization of amino alcohols or related precursors Base-mediated cyclization, often under inert atmosphere Starting materials often include chiral amino alcohols to ensure stereochemical control
Difluoromethyl group introduction Electrophilic fluorination or nucleophilic substitution using difluoromethyl halides or phenyl sulfone derivatives Reagents such as diethylaminosulfur trifluoride (DAST), difluoromethyl phenyl sulfone; temperatures 0–45°C Mitsunobu reaction is a common approach for difluoromethylation
Amination Introduction of amino group via nucleophilic substitution or reductive amination Ammonia or amine sources, reductive agents like sodium borohydride or catalytic hydrogenation Stereochemical control maintained via chiral auxiliaries or enzymatic resolution
Boc protection Protection of amino group as tert-butyl carbamate Di-tert-butyl dicarbonate (Boc2O) with base (e.g., triethylamine) Protects the nitrogen to avoid side reactions in subsequent steps
Purification Flash chromatography or recrystallization Silica gel chromatography with ethyl acetate/hexane mixtures Critical for removing side products and ensuring ≥97% purity

Reaction parameters such as temperature, pH (typically 5–7), and reaction time are tightly controlled to maximize yield and stereochemical fidelity.

Industrial-Scale Production

Industrial synthesis employs:

Optimization focuses on minimizing by-products and maximizing throughput, often involving process intensification strategies.

Detailed Research Outcomes

Synthetic Yields and Efficiency

  • Difluoromethylation yields typically range from 39% to 44% when using difluoromethyl phenyl sulfone reagents.
  • Boc protection and amination steps generally proceed with high efficiency (>80% yield).
  • Overall multi-step synthesis yields vary depending on starting materials and purification methods but are optimized for scalability.

Spectral and Analytical Data

Property Data
Molecular Formula C12H21F2N2O2 (approximate)
Molecular Weight ~264 g/mol
Purity ≥97% (by HPLC or NMR analysis)
NMR (1H, 13C, 19F) Characteristic signals for difluoromethyl group (CHF2, typically a triplet in 19F NMR)
Mass Spectrometry M+1 peak consistent with molecular weight; fragmentation patterns confirm structure

These data confirm the successful incorporation of the difluoromethyl group and Boc protection, as well as the stereochemical integrity of the compound.

Comparative Analysis with Structural Analogs

Compound Variant Key Difference Impact on Properties
(2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride Hydroxymethyl (-CH2OH) instead of difluoromethyl (-CF2H) Increased polarity, reduced membrane permeability
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Fluoro substitution at C4 instead of amino group Enhanced metabolic stability, altered hydrogen bonding
tert-Butyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate Different protecting group (Cbz instead of Boc) Enables selective deprotection for peptide synthesis

These comparisons highlight the significance of the difluoromethyl group and Boc protection in tuning chemical and biological properties.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Reagents/Conditions Yield Range Notes
Pyrrolidine ring formation Cyclization Amino alcohol precursors, base, inert atmosphere Variable Starting chiral materials critical
Difluoromethyl group addition Mitsunobu reaction / fluorination Difluoromethyl phenyl sulfone, DAST, 0–45°C 39–44% Key step for fluorine incorporation
Amination Nucleophilic substitution Ammonia, reductive agents >80% Maintains stereochemistry
Boc protection Carbamate formation Di-tert-butyl dicarbonate, triethylamine High Protects amino group
Purification Chromatography / recrystallization Silica gel, EtOAc/hexane Ensures ≥97% purity

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino and difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The difluoromethyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

(a) (2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1279039-34-7)
  • Key Differences :
    • Substituent : Hydroxymethyl (-CH2OH) instead of difluoromethyl (-CF2H).
    • Stereochemistry : Inverted configuration (2R,4S).
    • Properties : The hydroxymethyl group increases polarity, reducing membrane permeability compared to the difluoromethyl analog. The hydrochloride salt improves aqueous solubility .
(b) (2R,4R)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1279038-50-4)
  • Key Differences :
    • Same substituents as (2R,4S) isomer but with (2R,4R) configuration.
    • Applications : Used in peptide synthesis and as a chiral building block. Stereochemical differences alter receptor binding in biological systems .

Fluorinated Analogs

(a) tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5)
  • Key Differences: Substituent: Fluoro (-F) at C4 instead of amino (-NH2). Properties: Fluorination at C4 enhances metabolic stability and introduces hydrogen-bonding capabilities. The absence of an amino group limits its use in amide bond formation .
(b) tert-Butyl (2S,4S)-4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate (2S,4S-7.6)
  • Key Differences :
    • Substituent : 3-Fluorophenyl ring at C2 instead of difluoromethyl.
    • Stereochemistry : (2S,4S) configuration.
    • Applications : Demonstrates distinct chromatographic behavior (Rf = 0.56 vs. 0.72 for 2R,4S diastereomer), highlighting stereochemistry's role in purification .

Functional Group Modifications

(a) tert-Butyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1194057-63-0)
  • Key Differences: Protecting Group: Benzyloxycarbonyl (Cbz) on the amino group. Substituent: Hydroxymethyl at C2. Applications: The Cbz group enables selective deprotection for peptide coupling, unlike the tert-butyl carbamate in the target compound .
(b) tert-Butyl (2S,4R)-4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate
  • Key Differences: Substituent: Ethoxymethyl (-CH2OEt) at C2.

Spectral Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound 4.15 (m, H-4), 5.92 (t, J=55 Hz, CF2H) 156.1 (C=O), 112.3 (CF2H, t, J=240 Hz)
(2R,4S)-Hydroxymethyl analog 3.75 (d, H-2), 4.30 (m, H-4) 155.8 (C=O), 62.1 (CH2OH)
(2S,4S)-3-Fluorophenyl analog 7.45 (m, aromatic H) 161.5 (C-F), 155.9 (C=O)

Biological Activity

(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a difluoromethyl group and a tert-butyl ester, enhances its stability and bioavailability, making it a valuable compound for various biological applications.

This compound is classified as a fluorinated amino acid, which is significant in the design of pharmaceuticals. The difluoromethyl group contributes to its unique chemical reactivity and potential biological activity.

Structural Formula

The structural formula can be represented as follows:

C10H18F2N2O2\text{C}_{10}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_2

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Mitsunobu Reaction : This method introduces the difluoromethyl group using difluoromethyl phenyl sulfone.
  • Esterification : The tert-butyl ester is formed through reactions with tert-butyl alcohol.

The biological activity of this compound is primarily attributed to its ability to mimic natural amino acids while offering enhanced properties due to the fluorinated moiety. This can influence protein folding and stability, which are critical for biological function.

Research Findings

  • Protein Stability : Studies have shown that incorporating fluorinated amino acids like (2S,4R)-tert-butyl 4-amino-2-(difluoromethyl)pyrrolidine into peptides can significantly enhance their thermal stability and resistance to proteolytic degradation.
  • Pharmacokinetics : Fluorinated compounds often exhibit improved pharmacokinetic profiles, such as increased bioavailability and prolonged circulation time in biological systems. This makes them attractive candidates for drug development .
  • Case Study - Peptide Design : In a study focusing on peptide design, the incorporation of (2S,4R)-tert-butyl 4-amino-2-(difluoromethyl)pyrrolidine resulted in peptides with favorable binding affinities to target proteins compared to their non-fluorinated counterparts. This suggests potential applications in therapeutic peptide development .

Comparative Analysis

The following table summarizes the biological activity and properties of (2S,4R)-tert-butyl 4-amino-2-(difluoromethyl)pyrrolidine compared to similar compounds:

Compound NameStability EnhancementBinding AffinityApplications
(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidineHighHighDrug Development
(2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidineModerateModeratePeptide Design
(2S,4R)-Perfluoro-tert-butyl 4-hydroxyprolineVery HighVery HighAdvanced Therapeutics

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects impurities. For example, coupling constants (J values) differentiate axial/equatorial substituents on the pyrrolidine ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., fluorine splitting) .
  • X-ray Crystallography : Resolves absolute stereochemistry, as seen in related pyrrolidine derivatives .
  • Chiral HPLC : Quantifies enantiomeric excess (ee) using columns like Chiralpak IA/IB under isocratic conditions .

How does the stereochemistry at the 2S and 4R positions influence the compound's interaction with biological targets?

Advanced Research Question
The (2S,4R) configuration dictates spatial orientation, affecting binding to enzymes or receptors:

  • Enzyme inhibition : The difluoromethyl group’s electronegativity and the amino group’s basicity enable hydrogen bonding with catalytic residues (e.g., in proteases or kinases). Stereochemistry ensures optimal alignment with active-site pockets .
  • Pharmacokinetics : The Boc group enhances membrane permeability, while the chiral centers influence metabolic stability. For example, the 4R-amino group may resist oxidative deamination in vivo compared to its 4S counterpart .

What are the challenges in achieving regioselective functionalization of the pyrrolidine ring during derivatization, and how can they be addressed?

Advanced Research Question

  • Regioselectivity issues : Competing reactions at N1, C2, and C4 positions can occur due to similar reactivity.
  • Mitigation strategies :
    • Directing groups : Temporary protection of the amino group (e.g., with Boc) directs electrophiles to C2 or C4 .
    • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig) selectively functionalizes halogenated positions .
    • Computational modeling : DFT calculations predict reactive sites based on electron density maps .

How can researchers resolve contradictions in reported biological activities of similar pyrrolidine derivatives?

Advanced Research Question
Discrepancies often arise from variations in assay conditions or impurities. Recommended approaches:

  • Dose-response validation : Re-test compounds across multiple concentrations to confirm IC₅₀ values .
  • Impurity profiling : LC-MS identifies byproducts (e.g., de-Boc derivatives) that may contribute to off-target effects .
  • Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., cytotoxicity in HEK293 cells) .

What strategies are recommended for scaling up the synthesis while maintaining enantiomeric excess?

Q. Methodological Focus

  • Continuous flow reactors : Enhance reproducibility and reduce reaction times for steps like fluorination or Boc protection .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, achieving >99% ee .
  • In-line monitoring : PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, track ee and yield in real time .

What computational or experimental approaches are used to predict or confirm the compound's mechanism of enzyme inhibition?

Advanced Research Question

  • Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., BACE-1 or HIV protease). The difluoromethyl group’s van der Waals interactions are often critical .
  • Kinetic studies : Lineweaver-Burk plots differentiate competitive/non-competitive inhibition. For example, Ki values are derived from varying substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm interaction sites .

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